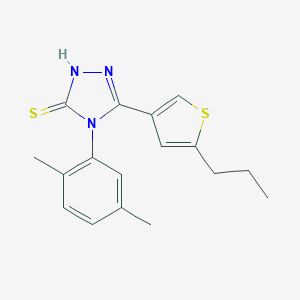![molecular formula C15H15NO3S B457007 N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide](/img/structure/B457007.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide is a synthetic organic compound that features a benzodioxole moiety linked to a thiophene ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized by reacting catechol with dihalomethanes in the presence of a base such as potassium carbonate and a phase transfer catalyst.
Attachment of the Ethyl Chain: The benzodioxole derivative is then reacted with an appropriate ethylating agent under basic conditions to introduce the ethyl chain.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately, often starting from thiophene-2-carboxylic acid, which is then brominated and subjected to a palladium-catalyzed coupling reaction to introduce the methyl group.
Coupling of Benzodioxole and Thiophene Moieties: The final step involves coupling the benzodioxole-ethyl derivative with the thiophene carboxamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination of the thiophene ring.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Brominated thiophene derivatives.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells by modulating microtubule assembly.
Materials Science: It is explored for use in organic electronics due to its unique electronic properties.
Biological Research: The compound is used as a tool to study various biochemical pathways and molecular targets, including tubulin polymerization.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide involves its interaction with microtubules. The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in its potential anticancer applications.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: A compound with a similar benzodioxole moiety but different side chains, used in psychopharmacology.
Methyl 2-(6-(4-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate: Another benzodioxole derivative with applications in medicinal chemistry.
Uniqueness
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide is unique due to its combination of a benzodioxole moiety with a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying specific biochemical pathways and developing new therapeutic agents.
Properties
Molecular Formula |
C15H15NO3S |
|---|---|
Molecular Weight |
289.4g/mol |
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C15H15NO3S/c1-9-5-12(7-20-9)15(17)16-10(2)11-3-4-13-14(6-11)19-8-18-13/h3-7,10H,8H2,1-2H3,(H,16,17) |
InChI Key |
GIUMGRDEXUKDHN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CS1)C(=O)NC(C)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC(C)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B456924.png)
![[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-PROPYLPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B456925.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]furan-2-carboxamide](/img/structure/B456927.png)
![1-ethyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B456928.png)
![N-cyclohexyl-2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B456931.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-isobutylhydrazinecarbothioamide](/img/structure/B456932.png)
![5-(5-Chlorothiophen-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456933.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B456934.png)
![N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE](/img/structure/B456937.png)
![2-({4-[(2-Chlorophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B456944.png)
![5-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456945.png)
![1-{[6-bromo-2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456946.png)
![2-{[6-bromo-2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B456948.png)
